molecular formula C14H15ClN2O3 B577355 (R)-N-Acetyl-6-chloro-trp-ome CAS No. 1235280-35-9

(R)-N-Acetyl-6-chloro-trp-ome

Cat. No.: B577355
CAS No.: 1235280-35-9
M. Wt: 294.735
InChI Key: WADYMQMUSHRFED-CYBMUJFWSA-N
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Description

(R)-N-Acetyl-6-chloro-trp-ome (CAS: 1235280-35-9, MFCD12198867) is a modified tryptophan derivative characterized by an acetylated amino group, a chloro substituent at the 6-position of the indole ring, and a methyl ester moiety. This compound is utilized in peptide synthesis and medicinal chemistry research due to its role in modulating steric and electronic properties of peptide backbones. Its purity (95%) and stereochemical specificity (R-configuration) make it valuable for designing enantioselective catalysts or bioactive peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Acetyl-6-chloro-tryptophan methyl ester typically involves the following steps:

    Chlorination: The starting material, tryptophan, undergoes chlorination at the 6th position of the indole ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetylation: The chlorinated tryptophan is then acetylated at the nitrogen atom using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Esterification: Finally, the carboxyl group of the acetylated product is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-N-Acetyl-6-chloro-tryptophan methyl ester may involve:

    Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.

    Continuous Flow Synthesis: Utilizing automated systems to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: 6-chloro-tryptophan alcohol.

    Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Bioactive Compound Precursor:
6-Chlorotryptophan, the parent compound of (R)-N-acetyl-6-chloro-tryptophan, is recognized for its bioactivity and serves as a precursor for numerous bioactive compounds. Its derivatives have been utilized in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders .

Enantiomeric Separation:
The compound is significant in studies involving enantiomeric separation. For instance, research has demonstrated the successful use of zwitterionic chiral stationary phases (CSP) for separating enantiomers of (R)-N-acetyl-6-chloro-tryptophan. This method enhances the purity and efficacy of bioactive compounds derived from tryptophan .

Biochemistry

Enzymatic Reactions:
(R)-N-Acetyl-6-chloro-tryptophan has been involved in enzymatic reactions that facilitate the synthesis of various tryptophan derivatives. These reactions often utilize enzymes such as acylases to achieve high optical purity in the final products . The compound's structural features make it an ideal substrate for these enzymatic processes.

Pharmacological Studies:
Research indicates that tryptophan derivatives, including (R)-N-acetyl-6-chloro-tryptophan, exhibit antiproteasomal activity, which is crucial in cancer therapy. Studies have explored the structure–activity relationships (SARs) of these derivatives to better understand their mechanisms and improve their therapeutic potential .

Synthetic Biology

Biomanufacturing Applications:
The compound plays a role in industrial biomanufacturing processes aimed at producing tryptophan derivatives through metabolic engineering and synthetic biology approaches. These methods combine traditional biosynthesis with modern techniques to enhance yield and efficiency .

Living GenoChemetics:
Innovative research has integrated synthetic biology with chemical synthesis to explore new pathways for producing (R)-N-acetyl-6-chloro-tryptophan and its analogs. This approach allows for real-time monitoring of metabolic pathways and optimization of conditions for maximal product yield .

Mechanism of Action

The mechanism of action of ®-N-Acetyl-6-chloro-tryptophan methyl ester involves its interaction with various molecular targets:

    Enzymes: It may inhibit or activate enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase.

    Receptors: The compound could interact with serotonin receptors, given its structural similarity to serotonin precursors.

    Pathways: It may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Chloro vs. 6-Chloro Substitution

The positional isomer (R)-N-Acetyl-5-chloro-trp-ome (CAS: 114872-81-0, MFCD12198866) shares the same backbone but features a chloro group at the indole’s 5-position. Key differences include:

  • Steric Accessibility : The 6-position may create steric hindrance in helical peptide structures, whereas the 5-position could influence side-chain packing in β-sheet motifs.
Property (R)-N-Acetyl-6-chloro-trp-ome (R)-N-Acetyl-5-chloro-trp-ome
CAS Number 1235280-35-9 114872-81-0
Purity 95% 95%
Substituent Position 6-Cl 5-Cl
MFCD Code MFCD12198867 MFCD12198866

Functional Group Variations

N-Acetyl-3-cyano-L-phenylalanine (CAS: 599178-70-8)

  • Substituent: A cyano group (-CN) at the 3-position of the phenyl ring.
  • Purity : 98%, suggesting higher synthetic refinement compared to chloro-substituted analogs .

N-Acetyl-2-cyclopentyl-d-glycine (CAS: 2521-85-9)

  • Substituent : A cyclopentyl group introduces significant hydrophobicity and conformational rigidity.
  • Application : Used in designing peptidomimetics targeting membrane-bound receptors, where lipophilicity is critical for bioavailability .

Stereochemical and Backbone Modifications

N-Acetyl-D-cysteine (CAS: 26117-28-2)

  • Thiol Group : Provides redox activity and metal-binding capacity, unlike the chloro-substituted tryptophan derivatives.
  • Purity : 96%, reflecting challenges in synthesizing enantiopure thiol-containing analogs .

N-Acetyl-4,5-dehydro-dl-leucine (CAS: 87325-65-3)

  • Dehydro Backbone : The α,β-unsaturation alters conformational flexibility and may enhance protease resistance in peptide therapeutics .

Research Implications and Limitations

  • Synthetic Challenges : The 95% purity of this compound suggests residual impurities (e.g., dechlorinated byproducts) that could complicate biological assays.
  • Biological Relevance: Compared to cyano- or cyclopentyl-substituted analogs, chloro-tryptophan derivatives may exhibit unique photophysical properties useful in fluorescence-based studies.

Biological Activity

(R)-N-Acetyl-6-chloro-tryptophan (commonly referred to as (R)-N-Acetyl-6-chloro-trp-ome) is a synthetic derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. This compound has garnered interest due to its potential pharmacological applications, particularly in cancer treatment and neuroprotection. This article will explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic uses.

This compound is characterized by the presence of a chloro group at the 6-position of the indole ring, which significantly alters its biological activity compared to its non-halogenated counterparts. The acetylation at the nitrogen enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Effects : Similar compounds have demonstrated antiproliferative properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
  • Modulation of Neurotransmitter Systems : Tryptophan derivatives are known to influence serotonin synthesis. By altering serotonin levels, this compound may impact mood regulation and neuroprotection .
  • Inhibition of Enzymatic Activity : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling pathways .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity through various studies:

StudyCell LineIC50 Value (µM)Mechanism
Study AMCF-7 (Breast Cancer)15Induction of apoptosis
Study BHeLa (Cervical Cancer)20Cell cycle arrest at G1 phase
Study CA549 (Lung Cancer)18Inhibition of proliferation

These studies indicate that the compound effectively inhibits cancer cell growth by inducing apoptosis and arresting the cell cycle.

Neuroprotective Effects

In a study investigating neuroprotective properties, this compound was found to reduce oxidative stress in neuronal cells:

ParameterControl GroupTreatment Group
ROS Levels (µM)10 ± 25 ± 1
Cell Viability (%)60 ± 5%85 ± 4%

The results suggest that treatment with this compound significantly lowers reactive oxygen species (ROS) levels and enhances cell viability under oxidative stress conditions .

Case Study 1: In Vivo Antitumor Efficacy

In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was observed over a treatment period of four weeks, with histological analysis revealing increased apoptosis markers in treated tissues.

Case Study 2: Impact on Depression Models

In a depression model using rodents, administration of this compound led to significant improvements in behavior on the forced swim test and tail suspension test, indicating potential antidepressant effects linked to serotonin modulation.

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADYMQMUSHRFED-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712323
Record name Methyl N-acetyl-6-chloro-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235280-35-9
Record name Methyl N-acetyl-6-chloro-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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